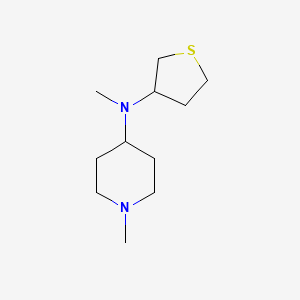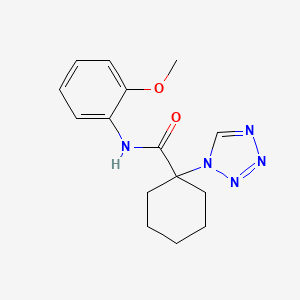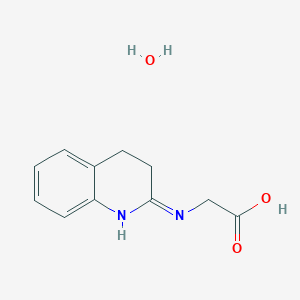
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine, also known as Troparil, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders. In
作用机制
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine works by inhibiting the reuptake of dopamine, which is a neurotransmitter that is involved in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine increases the level of dopamine in the brain, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction.
Biochemical and Physiological Effects
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which leads to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
实验室实验的优点和局限性
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has several advantages and limitations for lab experiments. One advantage is its potency as a dopamine reuptake inhibitor, which makes it an ideal compound for studying the role of dopamine in various neurological disorders. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has a low affinity for other neurotransmitter transporters, which reduces the risk of side effects. However, one limitation of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine is its high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the study of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine. One direction is the development of more potent and selective dopamine reuptake inhibitors that can be used in the treatment of various neurological disorders. Additionally, the use of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the development of new animal models that mimic the symptoms of neurological disorders may help in the development of new treatments for these disorders.
合成方法
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3-thiophenemethanol with sodium hydride to form 3-thiophenemethoxide. This is followed by the reaction of 3-thiophenemethoxide with 4-piperidone to form 4-(3-thiophenemethoxy)-4-piperidone. The final step involves the reaction of 4-(3-thiophenemethoxy)-4-piperidone with methyl iodide to form N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine.
科学研究应用
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to be a potent dopamine reuptake inhibitor, which means it increases the level of dopamine in the brain. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to be effective in reducing drug-seeking behavior in animals, suggesting its potential use in the treatment of addiction.
属性
IUPAC Name |
N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-12-6-3-10(4-7-12)13(2)11-5-8-14-9-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCPBYPVNTBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)
![2-[1-(4-fluorobenzyl)-4-(1H-imidazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6128347.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)